molecular formula C24H42O5 B167464 Bis(2-ethylhexyl)-4,5-epoxycyclohexane-1,2-dicarboxylate CAS No. 10138-36-0

Bis(2-ethylhexyl)-4,5-epoxycyclohexane-1,2-dicarboxylate

Cat. No. B167464
CAS RN: 10138-36-0
M. Wt: 410.6 g/mol
InChI Key: RRDGKBOYQLLJSW-UHFFFAOYSA-N
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Description

“Bis(2-ethylhexyl) phthalate”, also known as DEHP, is an organic compound commonly used as a plasticizer . It’s the diester of phthalic acid and the branched-chain 2-ethylhexanol . This colorless viscous liquid is soluble in oil, but not in water .


Synthesis Analysis

DEHP is produced commercially by the reaction of excess 2-ethylhexyl alcohol with phthalic anhydride in the presence of an acid catalyst such as sulfuric acid . A sustainable method for the synthesis of alternative Bis(2-Ethylhexyl) Terephthalate plasticizer in the presence of Protic Ionic Liquids has been proposed .


Molecular Structure Analysis

The molecular formula of DEHP is C24H38O4 . For a detailed molecular structure, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

DEHP is used as a plasticizer for poly(vinyl chloride) (PVC) and other plastics . Its photolysis leads to the formation of hydroxyl radicals under sunlight irradiation .


Physical And Chemical Properties Analysis

DEHP is a colorless, oily liquid . It has a density of 0.99 g/mL at 20°C, a melting point of -50 °C, and a boiling point of 385 °C . It’s soluble in oil but not in water .

Safety And Hazards

DEHP is considered an irritant and teratogen . It has a flash point of 216 °C . The lethal dose or concentration (LD, LC) is 34,000 mg/kg (oral, rabbit), 26,000 mg/kg (oral, guinea pig), 30,600 mg/kg (oral, rat), 30,000 mg/kg (oral, mouse) .

Future Directions

Due to concerns about negative effects on human health, there have been restrictions on the use of DEHP . Research is ongoing to find safer, cost-effective, and environmentally friendly alternatives .

properties

IUPAC Name

bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O5/c1-5-9-11-17(7-3)15-27-23(25)19-13-21-22(29-21)14-20(19)24(26)28-16-18(8-4)12-10-6-2/h17-22H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDGKBOYQLLJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1CC2C(O2)CC1C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60906099
Record name Bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-ethylhexyl)-4,5-epoxycyclohexane-1,2-dicarboxylate

CAS RN

10138-36-0
Record name 3,4-Bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10138-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EP 107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-ethylhexyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60906099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(2-ethylhexyl)-4,5-epoxycyclohexane-1,2-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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